N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c22-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14(20-19-13)21-11-16-10-18-21/h4,6-7,10-11H,1-3,5,8-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGERJQZRAAQBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores or substitution patterns. Below is a comparative analysis with three key analogs derived from the evidence:
6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)-N-(4-(2-hydroxyethyl)phenyl)imidazo[1,2-b]pyridazine-3-carboxamide
- Structural Differences : Replaces the triazole group with a fluorophenyl-pyrrolidine substituent and uses an imidazo[1,2-b]pyridazine core instead of a pyridazine. The hydroxyethylphenyl group on the amide contrasts with the cyclohexenyl ethyl chain.
- Functional Implications: The fluorophenyl-pyrrolidine moiety may enhance lipophilicity and kinase-binding affinity, while the hydroxyethyl group could improve solubility.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structural Differences : Substitutes the triazole with a pyrazole ring and replaces the carboxamide with an amine-linked phenyl group. Lacks the cyclohexenyl ethyl chain.
- The absence of a carboxamide group limits its ability to mimic ATP-binding motifs common in kinase inhibitors. Crystallographic studies confirm planar pyridazine-pyrazole interactions, suggesting rigidity that may influence binding kinetics .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Structural Differences : Features a pyrazolo[3,4-b]pyridine core instead of pyridazine and incorporates a methylated pyrazole substituent. The ethyl-methyl-pyrazole group on the amide differs from the cyclohexenyl ethyl chain.
- Functional Implications: The fused pyrazolo-pyridine system may enhance aromatic stacking interactions in hydrophobic binding pockets.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituent at Position 6 | Amide Substituent | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | Pyridazine | 1,2,4-Triazole | Cyclohexenyl ethyl | ~357.4* | Kinase inhibition (hypothesized) |
| 6-(2-(3-Fluorophenyl)pyrrolidin-1-yl)-N-(4-(2-hydroxyethyl)phenyl)imidazo[1,2-b]pyridazine-3-carboxamide | Imidazo[1,2-b]pyridazine | Fluorophenyl-pyrrolidine | Hydroxyethylphenyl | ~491.5 | PET radiotracers |
| N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine | Pyridazine | Pyrazole | Phenyl amine | ~265.3 | Crystallography studies |
| N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolo[3,4-b]pyridine | Methyl-pyrazole | Ethyl-methyl-pyrazole | ~374.4 | Undisclosed (patented) |
*Calculated based on formula C₁₆H₁₈N₆O.
Research Findings and Implications
- Triazole vs. Pyrazole/Pyrrolidine : The 1,2,4-triazole group in the target compound may confer stronger hydrogen-bonding interactions compared to pyrazole or pyrrolidine analogs, as seen in kinase inhibitors like imatinib .
- Cyclohexenyl Ethyl Chain : This substituent introduces steric bulk and moderate lipophilicity (clogP ~2.5), contrasting with the polar hydroxyethyl group in ’s compound (clogP ~3.1). This difference could impact blood-brain barrier permeability or metabolic clearance.
- Synthetic Challenges : The tert-butyldiphenylsilyl (TBDPS) protection strategy used in ’s synthesis suggests that analogous methods might apply to the target compound’s hydroxyethyl analogs, though cyclohexenyl ethyl may require alternative coupling reagents .
Q & A
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Models interactions between the triazole moiety and ATP-binding pockets in kinases (e.g., hydrogen bonding with hinge regions) .
- DFT calculations : Evaluates electron density distribution to prioritize substituents (e.g., trifluoromethyl groups for enhanced lipophilicity) .
- MD simulations : Assesses binding stability over 100-ns trajectories, identifying critical residues for mutagenesis validation .
What experimental designs resolve contradictions in bioactivity data across assays?
Advanced Research Focus
Discrepancies (e.g., IC50 variability) are addressed by:
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based kinase assays) with cellular viability (MTT assays) .
- Metabolic stability profiling : LC-MS/MS analysis of hepatic microsome incubations to identify degradation pathways .
- Chemical proteomics : Identifies off-target binding using immobilized compound pulldowns and SILAC-based quantitative MS .
How is Design of Experiments (DoE) applied to optimize reaction yields?
Advanced Research Focus
A Box-Behnken design evaluates three factors:
What strategies improve compound stability under physiological conditions?
Q. Advanced Research Focus
- pH-dependent degradation studies : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring .
- Light/oxygen exposure tests : Quartz vial irradiation (UV/Vis) detects photo-degradation; argon atmosphere prevents oxidation .
- Lyophilization : Stable amorphous solid dispersion formulations increase shelf-life (>12 months at −20°C) .
How do structural modifications influence pharmacokinetic properties?
Q. Advanced Research Focus
- Cyclohexene ring saturation : Dihydro derivatives show improved metabolic stability (t1/2 increased from 2.1 to 4.8 h in rat liver microsomes) .
- Triazole N-substitution : Methyl groups reduce CYP3A4 inhibition (IC50 > 10 µM vs. 2.5 µM for parent compound) .
- LogP adjustments : Introduction of polar groups (e.g., -OH) decreases logP from 3.2 to 2.1, enhancing aqueous solubility .
What advanced characterization techniques resolve crystallographic ambiguities?
Q. Advanced Research Focus
- Single-crystal X-ray diffraction : Confirms spatial orientation of the triazole and pyridazine rings (e.g., dihedral angle < 10°) .
- PXRD (Powder X-ray Diffraction) : Detects polymorphic forms affecting bioavailability .
- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity for formulation development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
